molecular formula C5H11BF3K B2357722 N-Pentyltrifluoroborate potassium salt CAS No. 872054-60-9

N-Pentyltrifluoroborate potassium salt

Cat. No. B2357722
CAS RN: 872054-60-9
M. Wt: 178.05
InChI Key: HTXMOWLWJFBKNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . N-Pentyltrifluoroborate potassium salt serves as a valuable reagent in organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C5H11BF3K . The molecular weight is 178.05 g/mol .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . One prominent application is Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

The melting point of this compound is greater than 250 °C . It should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Spectroscopic Characterization

N-Pentyltrifluoroborate potassium salt has been extensively characterized through various spectroscopic techniques, providing insights into its molecular structure and stability. The FT-IR, FT-Raman, and UV-visible spectra of the potassium 3-furoyltrifluoroborate salt were experimentally determined and showed strong correlations with theoretical predictions, confirming the high stability of the salt (Iramain, Davies, & Brandán, 2018) FT-IR, FT-Raman, and UV–visible spectra of potassium 3-furoyltrifluoroborate salt. Similarly, the potassium 1-fluorobenzoyltrifluoroborate salt's structure was optimized in both gas phase and aqueous solution, revealing its lower solvation energy compared to other trifluoroborate salts, which might be due to the presence of a fluorine atom decreasing the solubility of this salt (Iramain, Ledesma, Imbarack, Leyton Bongiorno, & Brandán, 2020) Spectroscopic studies on the potassium 1-fluorobenzoyltrifluoroborate salt.

Structural Analysis

The asymmetric unit of the title salt, K+·C13H14BF3NO2·0.5H2O, consists of derivatized indolyltrifluoridoborate anions, potassium cations, and water molecules, which are stabilized by sequential hydrogen bonds (Berionni, Mayer, & Mayr, 2012) Potassium [1-(tert-butoxycarbonyl)-1H-indol-3-yl]trifluoroborate hemihydrate. The potassium 5-hydroxypentanoyltrifluoroborate salt (HTFB) was characterized with a focus on its theoretical structures in gas and aqueous solution phases, revealing the high stability of the salt and its ionic characteristics (Iramain, Davies, & Brandán, 2019) Structural and spectroscopic differences among the potassium 5-hydroxypentanoyltrifluoroborate salt and the furoyl and isonicotinoyl salts.

Applications in Chemical Reactions and Material Science

Chemical Synthesis

This compound is used as a reagent in various chemical reactions. For instance, it is introduced as a new source of CF(3) nucleophiles in copper-catalyzed trifluoromethylation reactions, offering a stable and easy-to-handle crystalline salt that can convert various aryl iodides into benzotrifluorides under mild conditions (Knauber, Arikan, Röschenthaler, & Goossen, 2011) Copper-catalyzed trifluoromethylation of aryl iodides with potassium (trifluoromethyl)trimethoxyborate.

Material Science and Energy Storage

In material science, the potassium 5-hydroxypentanoyltrifluoroborate salt is studied for its interaction with water molecules, which is crucial for understanding its hydration process and solvation properties in aqueous environments, revealing the importance of the OH, BF3, and C=O groups in the hydration process (Biointerface Research in Applied Chemistry, 2021) Solvation of Potassium 5-Hydroxy Pentanoyl Trifluoroborate Salt in Aqueous Environment by Using FT-Raman and UV-Visible Spectra. Furthermore, potassium bis(fluorosulfonyl)imide (KFSI) replaces potassium hexafluorophosphate (KPF6) in carbonate electrolyte, enhancing the electrochemical performance of Bi-based materials as novel anodes for Potassium-ion batteries (Zhang, Mao, Pang, Zheng, Sencadas, Chen, Liu, & Guo, 2018) Boosting the Potassium Storage Performance of Alloy‐Based Anode Materials via Electrolyte Salt Chemistry.

Mechanism of Action

Pharmacokinetics

05 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Action Environment

KPTFB is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable and remarkably compliant with strong oxidative conditions . These properties suggest that environmental factors such as humidity and oxygen levels could influence the action, efficacy, and stability of KPTFB .

Safety and Hazards

N-Pentyltrifluoroborate potassium salt causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contacting with skin and eye .

Future Directions

Potassium trifluoroborates, including N-Pentyltrifluoroborate potassium salt, have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared, and most are indefinitely stable to air and moisture . This suggests a promising future for their use in various applications in organic synthesis.

properties

IUPAC Name

potassium;trifluoro(pentyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BF3.K/c1-2-3-4-5-6(7,8)9;/h2-5H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXMOWLWJFBKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872054-60-9
Record name Potassium n-pentyltrifluoroborate
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